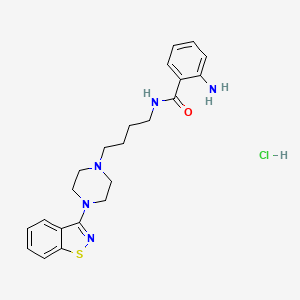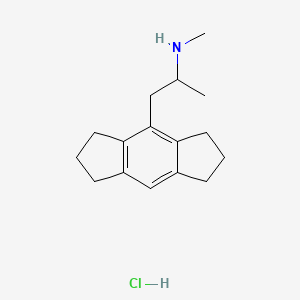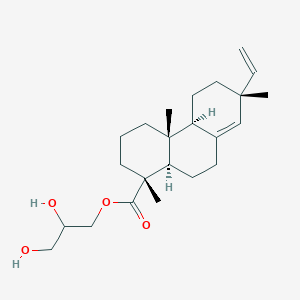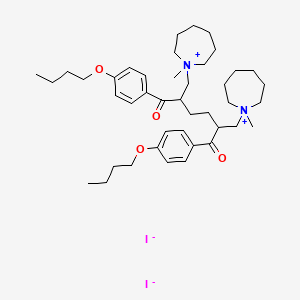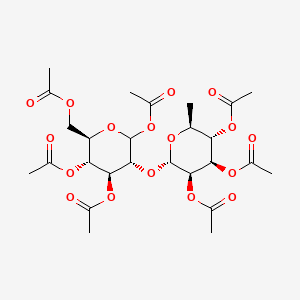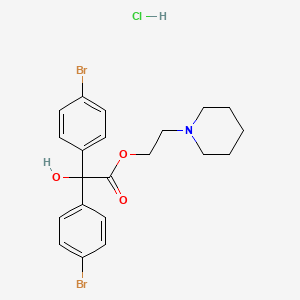
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone: is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylpropoxy group, and a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Alkylation: The chlorophenyl intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The alkylated product undergoes a coupling reaction with phenylmethanone under conditions that may include the use of a palladium catalyst and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, though specific biological activities would require further research and validation.
Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Polymer Industry: Used to create specialty polymers with unique properties.
Mécanisme D'action
The mechanism by which (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl group can enhance binding affinity to certain biological targets, while the phenylmethanone moiety may facilitate interactions with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
(4-Chlorophenyl)phenylmethanone: Shares the chlorophenyl and phenylmethanone groups but lacks the methylpropoxy group.
(3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate): Similar in having a chlorophenyl group but differs in the presence of a hydroxy and ester group.
Uniqueness:
Structural Complexity: The combination of the chlorophenyl, methylpropoxy, and phenylmethanone groups in a single molecule provides unique chemical properties and potential for diverse applications.
Reactivity: The presence of multiple functional groups allows for a wide range of chemical modifications and reactions, making it a versatile compound in synthetic chemistry.
This detailed overview highlights the significance of (3-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)phenyl)phenylmethanone in various scientific and industrial contexts
Propriétés
Numéro CAS |
80843-74-9 |
|---|---|
Formule moléculaire |
C24H23ClO2 |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H23ClO2/c1-24(2,21-11-13-22(25)14-12-21)17-27-16-18-7-6-10-20(15-18)23(26)19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 |
Clé InChI |
HKRQCVQVDLJMBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



